Cas no 111901-42-9 (Chryseno[3,4-b]oxirene-1,2-diol,1,2,2a,3a-tetrahydro-10-methyl-, [1S-(1a,2b,2aa,3aa)]- (9CI))
111901-42-9 structure
Product Name:Chryseno[3,4-b]oxirene-1,2-diol,1,2,2a,3a-tetrahydro-10-methyl-, [1S-(1a,2b,2aa,3aa)]- (9CI)
CAS-Nr.:111901-42-9
MF:C19H16O3
MW:292.328545570374
CID:160391
PubChem ID:119140
Update Time:2025-04-19
Chryseno[3,4-b]oxirene-1,2-diol,1,2,2a,3a-tetrahydro-10-methyl-, [1S-(1a,2b,2aa,3aa)]- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Chryseno[3,4-b]oxirene-1,2-diol,1,2,2a,3a-tetrahydro-10-methyl-, [1S-(1a,2b,2aa,3aa)]- (9CI)
- Chryseno(3,4-b)oxirene-1,2-diol, 1,2,2a,3a-tetrahydro-10-methyl-, (1S-(1alpha,2beta,2aalpha,3aalpha))-
- 111901-42-9
- 5-Methylchrysene-7R,8S-diol-9S,10R-epoxide
- Trans-7,8-dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-5-methylchrysene
- CCRIS 1749
- ANTI-(+/-)-TRANS-7,8,9,10-TETRAHYDRO-5-METHYLCHRYSENE-7,8-DIOL-9,10-EPOXIDE
- 9,10-Epoxy-7,8-dihydroxy-7,8,9,10-tetrahydro-5-methylchrysene
- 81851-67-4
- anti-(+-)-trans-7,8,9,10-Tetrahydro-5-methylchrysene-7,8-diol-9,10-epoxide
- 5-Methylchrysene-7,8-diol-9,10-epoxide
- Chryseno(3,4-b)oxirene-1,2-diol, 1,2,2a,3a-tetrahydro-10-methyl-, (1alpha,2beta,2aalpha,3aalpha)-
- CCRIS 6165
-
- Inchi: 1S/C19H16O3/c1-9-8-13-15(18-19(22-18)17(21)16(13)20)12-7-6-10-4-2-3-5-11(10)14(9)12/h2-8,16-21H,1H3/t16-,17+,18-,19+/m0/s1
- InChI-Schlüssel: LMQWCOZFQUNBGM-ZSYWTGECSA-N
- Lächelt: O1[C@H]2C3C4C=CC5C=CC=CC=5C=4C(C)=CC=3[C@@H]([C@H]([C@@H]12)O)O
Berechnete Eigenschaften
- Genaue Masse: 292.11
- Monoisotopenmasse: 292.11
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 22
- Anzahl drehbarer Bindungen: 0
- Komplexität: 452
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 4
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topologische Polaroberfläche: 53Ų
Experimentelle Eigenschaften
- Dichte: 1.429
- Siedepunkt: 570.6°Cat760mmHg
- Flammpunkt: 298.9°C
- Brechungsindex: 1.786
Chryseno[3,4-b]oxirene-1,2-diol,1,2,2a,3a-tetrahydro-10-methyl-, [1S-(1a,2b,2aa,3aa)]- (9CI) Verwandte Literatur
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
111901-42-9 (Chryseno[3,4-b]oxirene-1,2-diol,1,2,2a,3a-tetrahydro-10-methyl-, [1S-(1a,2b,2aa,3aa)]- (9CI)) Verwandte Produkte
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